- Copper-Catalyzed Synthesis of α-Keto Amides from Sulfoxonium Ylides, Journal of Organic Chemistry, 2023, 88(13), 8268-8278
Cas no 1228377-92-1 (1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-)
1228377-92-1 structure
Product Name:1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
Numéro CAS:1228377-92-1
Le MF:C16H15NO3
Mégawatts:269.295204401016
CID:5599977
Update Time:2023-09-01
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(4-Morpholinyl)-2-(2-naphthalenyl)-1,2-ethanedione
- 1-Morpholino-2-(naphthalen-2-yl)ethane-1,2-dione
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)-
-
- Piscine à noyau: 1S/C16H15NO3/c18-15(16(19)17-7-9-20-10-8-17)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2
- La clé Inchi: MROADJBMULNWBV-UHFFFAOYSA-N
- Sourire: C1=CC2C=C(C=CC=2C=C1)C(C(=O)N1CCOCC1)=O
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:t-BuOK, S:THF, 2 h, reflux; reflux → 0°C
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
1.2S:THF, 0°C → rt; 3 h, rt
2.1R:O2, C:Cu, C:C5H5N, S:Dioxane, 12 h, 70°C, 1 atm
Référence
Méthode de production 2
Conditions de réaction
1.1R:O2, C:Cu(OAc)2, S:DMF, 6 h, 80°C
Référence
- Cu-Catalyzed aerobic oxidative cleavage of C(sp3)-C(sp3) bond: Synthesis of α-ketoamides, Tetrahedron Letters, 2020, 61(47), 152555
Méthode de production 3
Conditions de réaction
1.1R:t-BuOOH, R:H2O, C:I2, C:C5H5N, 10 h, 80°C
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
1.2R:t-BuOOH, R:NaI, R:H2O, 6 h, rt
Référence
- One pot synthesis of α-ketoamides from ethylarenes and amines: a metal free difunctionalization strategy, Organic & Biomolecular Chemistry, 2016, 14(48), 11446-11453
Méthode de production 4
Conditions de réaction
1.1R:4-DMAP, R:O2, C:Cu2O, S:Xylene, 24 h, 140°C, 101 kPa
Référence
- Copper-catalyzed oxidative amidation of aryl ketone and its derivatives to form α-keto amides, Youji Huaxue, 2015, 35(9), 1917-1922
Méthode de production 5
Conditions de réaction
1.1R:H2O2, C:KI, C:H2SO4, S:DMF, S:H2O, 3 min, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
1.2R:H2O2, S:DMF, S:H2O, 2 h, 60°C
Référence
- A two-step continuous synthesis of α-ketoamides and α-amino ketones from 2° benzylic alcohols using hydrogen peroxide as an economic and benign oxidant, RSC Advances, 2016, 6(30), 25167-25172
Méthode de production 6
Conditions de réaction
1.1R:I2, R:O2, C:Dioxane, 16 h, 90°C; 90°C → rt
1.2R:Na2S2O3, S:H2O, rt
1.2R:Na2S2O3, S:H2O, rt
Référence
- I2-promoted aerobic oxidative coupling of acetophenes with amines under metal-free conditions: facile access to α-ketoamides, RSC Advances, 2016, 6(2), 1503-1507
Méthode de production 7
Conditions de réaction
1.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Référence
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157
Méthode de production 8
Conditions de réaction
1.1R:O2, C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1R:Bu4N+ •HSO4-, C:Cu(OAc)2, S:MeCN, 6 h, 80°C
Référence
- Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations, Journal of Organic Chemistry, 2023, 88(4), 2140-2157
Méthode de production 9
Conditions de réaction
1.1R:p-MeC6H4SO2N3, R:MeNH2, S:H2O, S:EtOH, 25 min, rt
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
2.1R:O2, C:CuI, S:MeCN, 10 min, 20-25°C, 1 atm
2.2S:MeCN, 3 h, 20-25°C
Référence
- Copper-Catalyzed Oxidative Amidation for the Synthesis of α-Ketoamides from α-Diazoketones with Amines Using Oxygen as Oxidant, Asian Journal of Organic Chemistry, 2022, 11(8), e202200264
Méthode de production 10
Conditions de réaction
1.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
2.1R:1-Benzotriazolol, R:EtN=C=N(CH2)3NMe2 •HCl, S:THF, overnight, 25°C
3.1C:Cu(OAc)2, S:ClCH2CH2Cl, 6 h, rt
Référence
- From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363
Méthode de production 11
Conditions de réaction
1.1R:AcOH, R:H2O, C:Cu(OAc)2, S:MeCN, rt
Référence
- Cu(OAc)2 and acids promoted oxidative cleavage of α-aminocarbonyl compounds with amines: efficient and selective synthesis of 2-t-amino-2-imino-carbonyl and 2-amino-2-oxocarbonyl compds., Tetrahedron Letters, 2020, 61(22), 151913
Méthode de production 12
Conditions de réaction
1.1R:4-DMAP, R:O2, C:CuSC.tbd.N, S:PhMe, 10 h, 70°C
Référence
- Chemoselective C(α)-C(β) bond cleavage of saturated aryl ketones with amines leading to α-ketoamides: a copper-catalyzed aerobic oxidation process with air, Organic Chemistry Frontiers, 2017, 4(12), 2375-2379
Méthode de production 13
Conditions de réaction
1.1R:K2CO3, R:O2, C:CuBr, C:Me4-piperidoxyl, S:DMSO, 12 h, 70°C
Référence
- Copper-TEMPO-catalyzed synthesis of α-ketoamides via tandem sp3C-H aerobic oxidation and amination of phenethyl alcohol derivatives, Organic & Biomolecular Chemistry, 2016, 14(36), 8570-8575
Méthode de production 14
Conditions de réaction
1.1R:(PhCO2)2, R:O2, C:Cu(OAc)2, S:DMSO, 15 h, 110°C
Référence
- Copper-Catalyzed C-N Bond Formation via Oxidative Cross-Coupling of Amines with α-Aminocarbonyl Compounds, Advanced Synthesis & Catalysis, 2016, 358(15), 2385-2391
Méthode de production 15
Conditions de réaction
1.1R:Cl(O=)CC(=O)Cl, C:DMF, S:CH2Cl2, > 1 h, rt; rt → 0°C
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
1.2R:Et3N, cooled; 1 h, rt
1.3R:H2O
Référence
- Copper-Catalyzed Synthesis of Azaspirocyclohexadienones from α-Azido-N-arylamides under an Oxygen Atmosphere, Journal of the American Chemical Society, 2010, 132(21), 7266-7267
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Raw materials
- Trimethylsulfoxonium iodide
- 2-Naphthylacetic acid
- 2'-Acetonaphthone
- Tempo
- 2-(naphthalen-2-yl)-2-oxoacetic acid
- 1-naphthalen-2-ylpropan-1-one
- 2-Ethylnaphthalene
- 2-Naphthalene Ethanol
- 2-naphthoyl chloride
- 1-(Naphthalen-2-yl)ethanol
- Ethanone, 1-(2-naphthalenyl)-2-(phenylamino)-
- 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
- N-(3-Methyl-2-pyridinyl)-α-phenylbenzeneacetamide
- 2-Naphthaleneacetamide, N-2-pyridinyl-
- 1,3-di(naphthalen-2-yl)propane-1,3-dione
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Preparation Products
- N-(3-Methyl-2-pyridinyl)-α-[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]-2-naphthaleneacetamide (2761761-87-7)
- N-(3-Methyl-2-pyridinyl)-4-morpholinecarboxamide (349119-13-7)
- Naphthalene-2-carbaldehyde (66-99-9)
- Morpholin-4-yl(naphthalen-2-yl)methanone (26162-88-9)
- 1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- (1228377-92-1)
1,2-Ethanedione, 1-(4-morpholinyl)-2-(2-naphthalenyl)- Littérature connexe
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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